molecular formula C21H19NO5 B12311599 4-(2-(5-(4-Hydroxy-3-methoxystyryl)isoxazol-3-yl)vinyl)-2-methoxyphenol

4-(2-(5-(4-Hydroxy-3-methoxystyryl)isoxazol-3-yl)vinyl)-2-methoxyphenol

Cat. No.: B12311599
M. Wt: 365.4 g/mol
InChI Key: MRBBFOWSPXHYQT-FCXRPNKRSA-N
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Description

Isoxazole-curcumin is a synthetic derivative of curcumin, a natural compound found in turmeric. Curcumin is known for its anti-inflammatory, antioxidant, and anticancer properties, but its clinical application is limited due to poor bioavailability and instability. Isoxazole-curcumin was developed to overcome these limitations by incorporating an isoxazole ring into the curcumin structure, enhancing its stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazole-curcumin can be synthesized through a one-pot synthesis method. The process begins with the extraction of curcumin from turmeric using solvents like dichloromethane or ethanol. The pure curcumin is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) to form the isoxazole ring . The reaction is typically carried out in the presence of a base, such as sodium acetate, and a solvent, like ethanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for isoxazole-curcumin are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Isoxazole-curcumin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted isoxazole-curcumin compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Isoxazole-curcumin has shown promise in various scientific research applications:

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

4-[(E)-2-[3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1,2-oxazol-5-yl]ethenyl]-2-methoxyphenol

InChI

InChI=1S/C21H19NO5/c1-25-20-11-14(5-9-18(20)23)3-7-16-13-17(27-22-16)8-4-15-6-10-19(24)21(12-15)26-2/h3-13,23-24H,1-2H3/b7-3+,8-4+

InChI Key

MRBBFOWSPXHYQT-FCXRPNKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=NO2)/C=C/C3=CC(=C(C=C3)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=NO2)C=CC3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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